Cas no 1190978-94-9 (4,7-Dibromo-5,6-bis(hexyloxy)benzo[c][1,2,5]thiadiazole)
![4,7-Dibromo-5,6-bis(hexyloxy)benzo[c][1,2,5]thiadiazole structure](https://ja.kuujia.com/scimg/cas/1190978-94-9x500.png)
4,7-Dibromo-5,6-bis(hexyloxy)benzo[c][1,2,5]thiadiazole 化学的及び物理的性質
名前と識別子
-
- 4,7-dibromo-5,6-bis(hexyloxy)benzo[c][1,2,5]thiadiazole
- 4,7-Dibromo-5,6-bis(hexyloxy)benzo[c][1,2,5]thiadiazole
- AK203973
- 4,7-diBromo-5,6-bis(hexyloxy)benzo[c][1,2,5]thiazole
- 2,1,3-Benzothiadiazole, 4,7-dibromo-5,6-bis(hexyloxy)-
- EOS287
- 4,7-Dibromo-5,6-dihexoxy-2,1,3-benzothiadiazole
- 4,7-Dibromo-5,6-di(hexyloxy)-2,1,3-benzothiadiazole
- 4,7-Dibromo-5,6-bis(hexyloxy)-2,1,3-benzothiadiazole
- DTXSID701219592
- MFCD28053756
- CS-0038562
- DS-10338
- 1190978-94-9
- AKOS027253840
- C18H26Br2N2O2S
- 4,7-Dibromo-5,6-bis(hexyloxy)-2,1,3-benzothiadiazole,
- DB-099594
-
- MDL: MFCD28053756
- インチ: 1S/C18H26Br2N2O2S/c1-3-5-7-9-11-23-17-13(19)15-16(22-25-21-15)14(20)18(17)24-12-10-8-6-4-2/h3-12H2,1-2H3
- InChIKey: PTSISHLHJISGOZ-UHFFFAOYSA-N
- ほほえんだ: BrC1C2C(C(=C(C=1OC([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])OC([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])Br)=NSN=2
計算された属性
- せいみつぶんしりょう: 494.00613g/mol
- どういたいしつりょう: 492.00817g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 25
- 回転可能化学結合数: 12
- 複雑さ: 336
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 7.8
- トポロジー分子極性表面積: 72.5
4,7-Dibromo-5,6-bis(hexyloxy)benzo[c][1,2,5]thiadiazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A185117-1g |
4,7-Dibromo-5,6-bis(hexyloxy)benzo[c][1,2,5]thiadiazole |
1190978-94-9 | 97% | 1g |
$103.0 | 2025-02-24 | |
Ambeed | A185117-5g |
4,7-Dibromo-5,6-bis(hexyloxy)benzo[c][1,2,5]thiadiazole |
1190978-94-9 | 97% | 5g |
$382.0 | 2025-02-24 | |
Chemenu | CM248078-1g |
4,7-Dibromo-5,6-bis(hexyloxy)benzo[c][1,2,5]thiadiazole |
1190978-94-9 | 95%+ | 1g |
$119 | 2023-11-23 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TT681-200mg |
4,7-Dibromo-5,6-bis(hexyloxy)benzo[c][1,2,5]thiadiazole |
1190978-94-9 | 97% | 200mg |
612.0CNY | 2021-07-10 | |
Alichem | A059000406-5g |
4,7-Dibromo-5,6-bis(hexyloxy)benzo[c][1,2,5]thiadiazole |
1190978-94-9 | 95% | 5g |
$613.17 | 2023-09-04 | |
eNovation Chemicals LLC | D543330-1g |
4,7-dibroMo-5,6-bis(hexyloxy)benzo[c][1,2,5]thiadiazole |
1190978-94-9 | 97% | 1g |
$200 | 2024-06-05 | |
abcr | AB489590-250mg |
4,7-Dibromo-5,6-bis(hexyloxy)benzo[c][1,2,5]thiadiazole; . |
1190978-94-9 | 250mg |
€128.10 | 2025-02-19 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTFQ25-1g |
4,7-dibromo-5,6-dihexoxy-2,1,3-benzothiadiazole |
1190978-94-9 | 95% | 1g |
¥764.0 | 2024-04-25 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTFQ25-5g |
4,7-dibromo-5,6-dihexoxy-2,1,3-benzothiadiazole |
1190978-94-9 | 95% | 5g |
¥2790.0 | 2024-04-25 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTFQ25-25g |
4,7-dibromo-5,6-dihexoxy-2,1,3-benzothiadiazole |
1190978-94-9 | 95% | 25g |
¥11548.0 | 2024-04-25 |
4,7-Dibromo-5,6-bis(hexyloxy)benzo[c][1,2,5]thiadiazole 関連文献
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4,7-Dibromo-5,6-bis(hexyloxy)benzo[c][1,2,5]thiadiazoleに関する追加情報
Research Briefing on 4,7-Dibromo-5,6-bis(hexyloxy)benzo[c][1,2,5]thiadiazole (CAS: 1190978-94-9)
4,7-Dibromo-5,6-bis(hexyloxy)benzo[c][1,2,5]thiadiazole (CAS: 1190978-94-9) is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the benzo[c][1,2,5]thiadiazole family, which is known for its unique electronic and optical properties. Recent studies have explored its potential applications in organic electronics, photovoltaics, and as a building block for more complex bioactive molecules. The hexyloxy side chains enhance its solubility in organic solvents, making it a versatile candidate for various synthetic applications.
In the context of pharmaceutical research, 4,7-Dibromo-5,6-bis(hexyloxy)benzo[c][1,2,5]thiadiazole has been investigated for its potential as a scaffold in drug discovery. Its structural features, including the electron-deficient thiadiazole ring and bromine substituents, make it a promising candidate for the development of kinase inhibitors and other small-molecule therapeutics. Recent publications have highlighted its role in modulating protein-protein interactions and its ability to serve as a fluorescent probe for cellular imaging.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's efficacy in inhibiting specific kinases involved in cancer cell proliferation. The researchers utilized a combination of computational docking and in vitro assays to validate its binding affinity and selectivity. The study reported a significant reduction in tumor growth in murine models, suggesting its potential as a lead compound for anticancer drug development. Further optimization of its pharmacokinetic properties is currently underway to enhance its bioavailability and reduce off-target effects.
Another area of interest is the compound's application in organic photovoltaics (OPVs). A recent article in Advanced Materials detailed its use as an electron acceptor in bulk heterojunction solar cells. The hexyloxy groups were found to improve film morphology and charge transport properties, leading to a power conversion efficiency of over 8%. These findings underscore the compound's dual utility in both biomedical and materials science applications.
Despite these promising developments, challenges remain in the large-scale synthesis and purification of 4,7-Dibromo-5,6-bis(hexyloxy)benzo[c][1,2,5]thiadiazole. Recent advancements in flow chemistry and catalytic bromination techniques have addressed some of these issues, but further optimization is needed to ensure reproducibility and cost-effectiveness. Collaborative efforts between academia and industry are essential to accelerate its translation from bench to market.
In conclusion, 4,7-Dibromo-5,6-bis(hexyloxy)benzo[c][1,2,5]thiadiazole represents a multifaceted compound with significant potential in both pharmaceutical and materials science research. Ongoing studies are expected to uncover additional applications and refine its synthetic pathways, paving the way for its broader adoption in these fields. Researchers are encouraged to explore its derivatives and analogs to further expand its utility and address existing limitations.
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